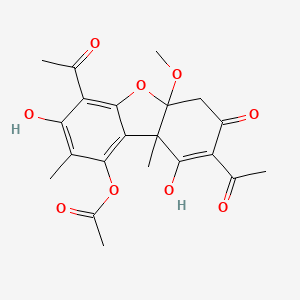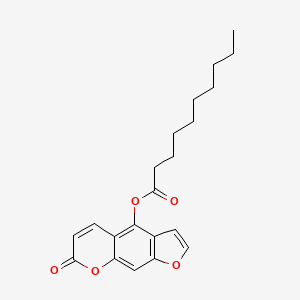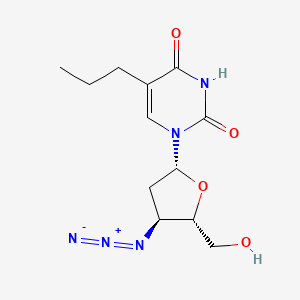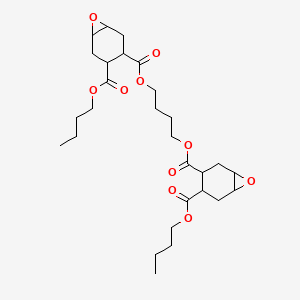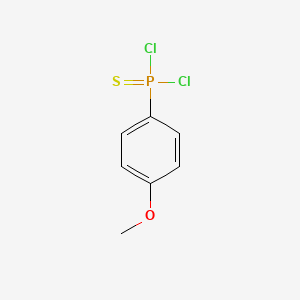
(4-Methoxyphenyl)phosphonothioic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 164963 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role as a topoisomerase I inhibitor, which makes it a valuable candidate in cancer research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 164963 involves multiple steps, starting with the preparation of the core structure. The process typically includes:
Step 1: Formation of the indenoisoquinoline core through a series of cyclization reactions.
Step 2: Functionalization of the core structure to introduce specific substituents that enhance its biological activity.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of NSC 164963 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: NSC 164963 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering its biological activity.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Scientific Research Applications
NSC 164963 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study topoisomerase I inhibition and its effects on DNA replication.
Biology: Investigated for its potential to induce apoptosis in cancer cells, making it a candidate for anticancer therapies.
Medicine: Explored for its therapeutic potential in treating various cancers, particularly those resistant to other treatments.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
NSC 164963 exerts its effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. The compound stabilizes the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Comparison: NSC 164963 is unique due to its specific binding affinity and stability of the topoisomerase I-DNA cleavage complex. Compared to similar compounds, it has shown prolonged drug action and differential targeting of cancer cell genomes, making it a promising candidate for further development.
Properties
CAS No. |
37632-19-2 |
|---|---|
Molecular Formula |
C7H7Cl2OPS |
Molecular Weight |
241.07 g/mol |
IUPAC Name |
dichloro-(4-methoxyphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H7Cl2OPS/c1-10-6-2-4-7(5-3-6)11(8,9)12/h2-5H,1H3 |
InChI Key |
KFGIHVPVYZOQCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)P(=S)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


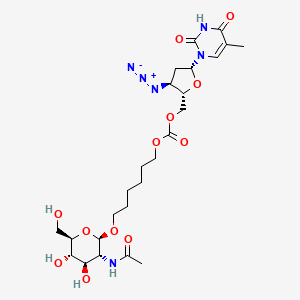
![6'-Chloro-1'-((2-(trimethylsilyl)ethoxy)methyl)-2,3,5,6-tetrahydrospiro[pyran-4,3'-pyrrolo[3,2-c]pyridin]-2'(1'H)-one](/img/structure/B15197273.png)

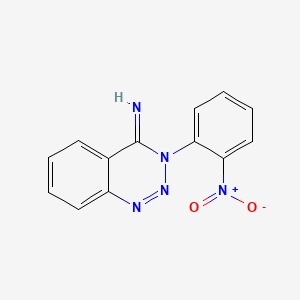
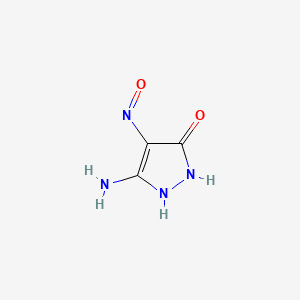
![(1S,4R)-2-[(4-bromophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B15197312.png)
![methyl (E)-2-[(7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B15197328.png)
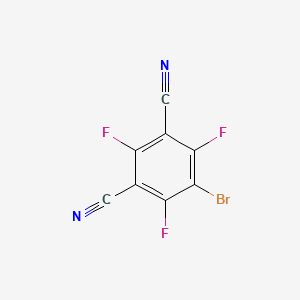
![rel-(1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol](/img/structure/B15197333.png)
